molecular formula C₁₅H₂₂N₄O₅ B1147310 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine CAS No. 136207-52-8

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine

Cat. No.: B1147310
CAS No.: 136207-52-8
M. Wt: 338.36
InChI Key:
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Description

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is a synthetic nucleoside analog It is characterized by its unique structure, which includes a dihydroinosine core with an isopropylidene protective group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine typically involves the protection of inosine with an isopropylidene group. The process begins with the reaction of inosine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the isopropylidene derivative. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the inosine core, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of inosine.

    Reduction: Formation of reduced inosine derivatives.

    Substitution: Formation of alkylated inosine derivatives.

Scientific Research Applications

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in modulating biological pathways involving nucleosides.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine involves its interaction with nucleoside receptors and enzymes. The compound can mimic natural nucleosides, allowing it to be incorporated into nucleic acids or to inhibit nucleoside-processing enzymes. This can lead to the disruption of viral replication or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydrobenzofuran: Shares a similar dihydro structure but differs in its functional groups and applications.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in its dihydro structure but has different biological activities and uses.

    1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another dihydro compound with distinct properties and applications.

Uniqueness

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is unique due to its specific structure that combines a dihydroinosine core with an isopropylidene protective group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized research applications.

Properties

IUPAC Name

9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMFWLPRKEFFI-CXOKJZQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747644
Record name 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136207-52-8
Record name 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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